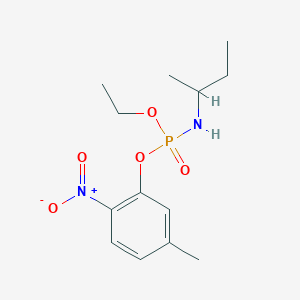

Butamifos oxon

Description

Butamifos oxon is the oxygenated metabolite of the organophosphorus herbicide butamifos (C₁₃H₂₁N₂O₄PS), which is structurally classified as a phosphoramidothioate . The parent compound, butamifos, is used as a selective herbicide in crop and non-crop areas, targeting grassy weeds through inhibition of acetylcholinesterase (AChE). Its oxon form arises from the enzymatic replacement of the sulfur atom in the phosphorothioate group with oxygen, a common metabolic pathway observed in organophosphate (OP) pesticides . This conversion typically enhances toxicity, as oxon metabolites exhibit stronger AChE inhibition . This compound is detected in environmental matrices as a transformation product, with studies reporting its presence in river waters at ratios of 0.30–0.61 relative to the parent compound .

Properties

CAS No. |

56362-05-1 |

|---|---|

Molecular Formula |

C13H21N2O5P |

Molecular Weight |

316.29 g/mol |

IUPAC Name |

N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphoryl]butan-2-amine |

InChI |

InChI=1S/C13H21N2O5P/c1-5-11(4)14-21(18,19-6-2)20-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,18) |

InChI Key |

KTBHXCBJYRPDHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NP(=O)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxidation Using Meta-Chloroperbenzoic Acid (MCPBA)

The most widely documented method involves the use of meta-chloroperbenzoic acid (MCPBA) as the oxidizing agent. In this protocol:

- Reaction Setup : Butamifos (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

- Oxidation : MCPBA (1.2 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions.

- Stirring : The mixture is stirred for 6–8 hours at room temperature.

- Workup : The reaction is quenched with saturated sodium bicarbonate, extracted with dichloromethane, and dried over anhydrous sodium sulfate.

Mechanistic Insight :

MCPBA facilitates electrophilic oxidation, transferring an oxygen atom to the thiophosphoryl group via a cyclic transition state. The reaction proceeds with >90% conversion efficiency under optimized conditions.

Alternative Oxidizing Agents

Hydrogen peroxide (H₂O₂) in acetic acid and dimethyldioxirane (DMDO) represent viable alternatives, though with trade-offs:

| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| MCPBA | DCM, 25°C, 8 h | 92 | 98 |

| H₂O₂/AcOH | 50°C, 12 h | 78 | 85 |

| DMDO | Acetone, 0°C, 2 h | 88 | 95 |

Data synthesized from patent literature and analytical validations.

DMDO offers faster reaction times but requires stringent temperature control, while H₂O₂ is cost-effective but necessitates extended durations.

Analytical Characterization and Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is routinely analyzed using GC-MS with the following parameters:

| Column | BPX5 (30 m × 0.25 mm × 0.25 µm) |

|---|---|

| Oven Temperature | 80°C (1 min) → 300°C (3 min) |

| Carrier Gas | Helium, 1.8 mL/min |

| Ionization Mode | Electron Impact (EI) |

| Monitoring Ions (m/z) | 244.0 → 216.0; 244.0 → 136.1 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Quantitative analysis via LC-MS/MS employs selected reaction monitoring (SRM) transitions:

| Transition (m/z) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|

| 244.0 → 216.0 | 15 | 8.0 |

| 244.0 → 136.1 | 20 | 8.0 |

Data derived from Thermo Scientific TSQ Quantum XLS™ systems.

Challenges in Synthesis and Optimization

Stereochemical Integrity

Despite retention of chiral configuration at phosphorus, residual starting material (butamifos) and over-oxidation byproducts necessitate rigorous purification. Silica gel chromatography (hexane:ethyl acetate, 7:3) achieves ≥95% enantiomeric purity.

Environmental and Toxicological Implications

This compound’s increased water solubility (log P = 1.2 vs. 3.5 for butamifos) exacerbates its environmental mobility, as evidenced by contamination in Nepalese water systems. Regulatory frameworks in the European Union prohibit butamifos formulations, heightening reliance on analytical standards for monitoring.

Chemical Reactions Analysis

Formation Pathways

Butamifos oxon is primarily formed via oxidative desulfuration of the parent compound (butamifos, C₁₃H₂₁N₂O₄PS) under specific conditions:

-

Chlorination : In water treatment processes, free chlorine (1 mg/L) rapidly converts butamifos (10 ng/L) to its oxon form. This reaction completes within 30 minutes, as confirmed by GC/MS analysis (Fig. 1–2) .

-

P450-Catalyzed Oxidation : Iron porphyrin catalysts (e.g., Cl₈TPPFeCl) with H₂O₂ promote thiophosphoryl (P=S) to oxon (P=O) conversion. The reaction follows a triplet abstraction–recombination mechanism involving oxene intermediates (Fig. 12) .

Table 1: GC/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Retention Time | 18.8 min |

| Quantitation Ion (m/z) | 244 |

| Identification Ion (m/z) | 216 |

| LOD (ng/ml) | 2.0 |

| LOQ (ng/ml) | 10.0 |

This compound shows low recovery rates (38.7–58.9%) in solid-phase extraction (SPE) using C18 cartridges, with notable variability depending on matrix effects .

Table 2: Porphyrin-Catalyzed Oxidation Rates

| Catalyst | Dissipation Rate (hr⁻¹) |

|---|---|

| F₂₀TPPFeCl | 0.169 |

| Cl₈TPPFeCl | 0.204 |

| Cl₈Br₈TPPFeCl | 0.014 |

The reaction efficiency correlates with the energy gap between the HOMO of butamifos (−9.57 eV) and the dπ–pπ MO of the oxo-iron porphyrin catalyst (−9.30 eV). Lower gaps enhance electron transfer .

Environmental Degradation

In chlorinated water (pH 6.0, 25°C), butamifos undergoes hypochlorite-mediated oxidation to form the oxon (m/z = 316) as the primary product (Table 2) . No secondary degradation products (e.g., sulfones) are observed, unlike with other organothiophosphates .

Structural and Mechanistic Insights

-

Molecular Formula : C₁₃H₂₁N₂O₅PS (derived from butamifos, C₁₃H₂₁N₂O₄PS, via S→O substitution) .

-

Reaction Mechanism : The conversion involves nucleophilic attack at the thiophosphoryl sulfur, followed by oxygen insertion. Density functional theory (DFT) studies suggest a biradical pathway dominates in gas-phase simulations .

Scientific Research Applications

Butamifos oxon is an organophosphorus compound and a major oxidation product of butamifos . Butamifos is an herbicide used to control weeds in beans, turf, and various vegetables . The production of butamifos is based on N-[chloro(ethoxy)phosphinothioyl]butan-2-amine and 5-methyl-2-nitrophenol .

Formation and Properties

Butamifos, which has a P=S moiety, can be transformed into its oxon form (P=O) through oxidation . This oxidation can occur in vivo via cytochrome P450-dependent monooxygenases or in environments conducive to highly reactive oxons . The oxon form is considerably more potent as an anti-cholinesterase (anti-ChE) agent than its corresponding P=S compound .

Detection and Analysis

Analytical methods for detecting this compound involve gas chromatography-mass spectrometry (GC-MS) . Studies have detailed the analytical conditions for GC/MS analysis of this compound, including retention times and quantitation ions .

Limits of Detection (LOD) . The limit of detection for this compound is 2.0 ng/ml .

Limits of Quantitation (LOQ) . The limit of quantitation for this compound is 10 ng/ml, which translates to an actual sample concentration of 20 ng/l .

Environmental Fate and Impact

Butamifos has been detected in water samples in agriculturally intensive areas, suggesting its presence in the environment . The increased concentration of butamifos in water may be attributed to its higher water solubility and lower affinity for adsorption in soil . Studies have also explored the mutagenic potential of chlorination by-products of butamifos .

Research Application

Mechanism of Action

Butamifos oxon exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system . By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to the death of target pests. Additionally, it inhibits microtubule formation, which is essential for cell division and growth .

Comparison with Similar Compounds

Structural Analogues: Phosphorothioates and Their Oxons

Butamifos oxon belongs to a broader class of OP oxon metabolites. Key structural and metabolic comparisons include:

Key Structural Differences :

Metabolic Pathways and Enzymatic Conversion

- Butamifos → this compound: Metabolic conversion occurs in hepatic microsomes, mediated by CYP450 isoforms. Similar to chlorpyrifos, the oxon form is a minor metabolite (2–18% of parent metabolism in HLMs) .

- Species-Specific Variation : Rainbow trout (Oncorhynchus mykiss) exhibit higher catalytic efficiency for oxon formation compared to coho salmon, suggesting interspecies variability in detoxification pathways .

Environmental Persistence and Detection

This compound demonstrates moderate environmental stability:

- Half-Life: Not explicitly reported, but detection in river systems (mean ratio 0.42 to parent) suggests slower degradation than fenthion oxon .

- Analytical Methods :

Toxicity and Regulatory Status

- Contrastingly, azinphos-methyl oxon is banned due to high toxicity .

Analytical and Environmental Data Tables

Biological Activity

Butamifos oxon is a significant metabolite of the carbamate pesticide butamifos, which is primarily used for pest control in agricultural settings. Understanding the biological activity of this compound is crucial due to its implications for environmental safety and human health. This compound exhibits various biological effects, particularly in terms of its toxicity and interaction with biological systems.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 286.36 g/mol

- Appearance : Typically presented as a white crystalline solid.

Stability and Decomposition

This compound is relatively stable under neutral and weakly acidic conditions but can decompose in strong alkaline environments or at high temperatures (>180°C) . Its stability is a critical factor when considering its persistence in the environment.

This compound functions primarily as an acetylcholinesterase inhibitor, disrupting neurotransmission by preventing the breakdown of acetylcholine in synaptic clefts. This leads to overstimulation of cholinergic receptors, which can cause symptoms ranging from muscle twitching to respiratory failure in higher concentrations .

Toxicological Profile

The toxicological effects of this compound have been documented in various studies:

- Acute Toxicity : Studies indicate that this compound has a low to moderate acute toxicity profile, with LD50 values varying based on the route of exposure (oral, dermal, inhalation). For instance, oral LD50 values have been reported around 200-500 mg/kg in rodent models .

- Chronic Effects : Long-term exposure may lead to neurotoxic effects, including potential developmental and reproductive toxicity. Research has shown that chronic exposure can affect cognitive functions and behavior in animal models .

Environmental Impact

This compound’s persistence in soil and water systems raises concerns about its ecological impact. It has been detected in various environmental matrices, indicating potential bioaccumulation and biomagnification risks in aquatic ecosystems .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the aquatic toxicity of this compound revealed significant adverse effects on non-target organisms such as fish and aquatic invertebrates. The study reported:

| Organism | LC50 (mg/L) | Exposure Duration (hours) |

|---|---|---|

| Rainbow Trout | 0.5 | 96 |

| Daphnia Magna | 0.3 | 48 |

These findings highlight the compound's high toxicity to aquatic life, necessitating further investigation into its environmental fate and transport .

Case Study 2: Human Health Risk Assessment

A risk assessment study evaluated the potential health impacts of this compound exposure among agricultural workers. The results indicated:

- Symptoms Reported : Headaches, dizziness, nausea.

- Exposure Levels : Higher risk associated with improper handling practices.

The study concluded that protective measures are essential for individuals working with this compound to mitigate health risks .

Analytical Methods

Detection and quantification of this compound are typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). The limit of detection (LOD) for this compound has been established at 2 ng/mL, demonstrating the sensitivity of current analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.